5-Acenaphthen-5-YL2H-pyrazole-3-carboxylic acid thiophen-2-ylmethylene-hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acenaphthen-5-YL2H-pyrazole-3-carboxylic acid thiophen-2-ylmethylene-hydrazide is a complex organic compound with the molecular formula C21H16N4OS. This compound is known for its unique structure, which includes a pyrazole ring, a carboxylic acid group, and a thiophen-2-ylmethylene-hydrazide moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acenaphthen-5-YL2H-pyrazole-3-carboxylic acid thiophen-2-ylmethylene-hydrazide typically involves multiple steps. The process begins with the preparation of the pyrazole ring, followed by the introduction of the acenaphthene and thiophene groups. The final step involves the formation of the hydrazide moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized use in research. when produced on a larger scale, the process involves similar steps as the laboratory synthesis but with optimized conditions for higher yield and efficiency. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-Acenaphthen-5-YL2H-pyrazole-3-carboxylic acid thiophen-2-ylmethylene-hydrazide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Bases like sodium hydroxide or acids like hydrochloric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
5-Acenaphthen-5-YL2H-pyrazole-3-carboxylic acid thiophen-2-ylmethylene-hydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Acenaphthen-5-YL2H-pyrazole-3-carboxylic acid thiophen-2-ylmethylene-hydrazide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Acenaphthen-5-YL-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide: Similar structure but with a furan ring instead of a thiophene ring.
5-Acenaphthen-5-YL-2H-pyrazole-3-carboxylic acid pyridin-4-ylmethylene-hydrazide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of 5-Acenaphthen-5-YL2H-pyrazole-3-carboxylic acid thiophen-2-ylmethylene-hydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H16N4OS |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
3-(1,2-dihydroacenaphthylen-5-yl)-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H16N4OS/c26-21(25-22-12-15-4-2-10-27-15)19-11-18(23-24-19)16-9-8-14-7-6-13-3-1-5-17(16)20(13)14/h1-5,8-12H,6-7H2,(H,23,24)(H,25,26)/b22-12+ |
InChI Key |
XGXUKHWCDXQNFZ-WSDLNYQXSA-N |
Isomeric SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C4=NNC(=C4)C(=O)N/N=C/C5=CC=CS5 |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C4=NNC(=C4)C(=O)NN=CC5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.